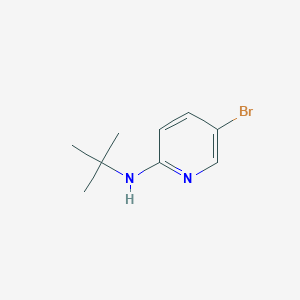

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine

Description

Molecular Formula and Weight Analysis

This compound exhibits a well-defined molecular composition characterized by the empirical formula C₉H₁₃BrN₂. The molecular weight determination yields a precise value of 229.12 grams per mole, establishing its position within the medium molecular weight range for brominated heterocyclic compounds. The exact mass calculation provides additional precision at 228.02600 atomic mass units, facilitating accurate mass spectrometric identification and characterization.

The molecular composition analysis reveals the presence of nine carbon atoms, thirteen hydrogen atoms, one bromine atom, and two nitrogen atoms, reflecting the structural integration of the pyridine ring system with the tert-butyl substituent. The polar surface area determination indicates a value of 24.92000 square angstroms, suggesting moderate polarity characteristics that influence the compound's solubility and interaction properties. The calculated logarithmic partition coefficient (LogP) value of 3.12750 demonstrates significant lipophilicity, indicating favorable membrane permeability characteristics and potential bioavailability properties.

Properties

IUPAC Name |

5-bromo-N-tert-butylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-9(2,3)12-8-5-4-7(10)6-11-8/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLCZRYQMLOAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801256814 | |

| Record name | 5-Bromo-N-(1,1-dimethylethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220034-41-2 | |

| Record name | 5-Bromo-N-(1,1-dimethylethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-(1,1-dimethylethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amination of 5-Bromo-2-pyridinyl Precursors

One common approach to preparing N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine involves starting from 5-bromo-2-aminopyridine derivatives, followed by selective N-alkylation or protection strategies.

- Starting Material: 2-amino-5-bromopyridine

- Key Reagents: tert-butyl protecting groups or tert-butylating agents such as di-tert-butyl dicarbonate (Boc2O) or tert-butylamine derivatives

- Typical Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or methanol

- Reaction Conditions: Low temperatures (0 °C to room temperature), inert atmosphere (nitrogen), and controlled pH conditions for selective amination

A representative synthesis involves the formation of a Boc-protected intermediate, such as 2-(Boc-amino)-5-bromopyridine, which can be subsequently deprotected or further reacted to introduce the tert-butyl amine group. This method is exemplified by the synthesis of 2-(Boc-amino)-5-bromopyridine from 2-amino-5-bromopyridine using sodium bis(trimethylsilyl)amide and di-tert-butyl dicarbonate in THF, followed by acid workup to neutral pH (7-8). The yield reported is approximately 85% under these mild conditions.

Sulfonamide Potassium Salt Route and Nucleophilic Substitution

A more complex but efficient method involves the preparation of sulfonamide potassium salts, which are then reacted with chlorinated pyridinyl or pyrimidinyl intermediates to form the desired amine derivatives.

- Stepwise Process:

- Preparation of sulfonamide potassium salts by reacting sulfonyl chlorides with ammonia and potassium tert-butylate in methanol.

- Reaction of these salts with dichloro-pyrimidine or pyridinyl intermediates in DMSO at room temperature to give monochloro-pyrimidine intermediates.

- Further nucleophilic substitution with sodium hydride and ethylene glycol or other nucleophiles to yield alcohol or amine derivatives.

- Final isolation by crystallization from methanol and purification by trituration in diethyl ether.

This method allows for the introduction of the tert-butyl group through potassium tert-butylate and provides good to excellent yields. The reaction conditions are mild (room temperature to 100 °C) and the process is scalable. Purification involves drying under high vacuum to obtain high purity powders.

Palladium-Catalyzed Cross-Coupling of Pyridyl Amines

Another advanced method includes palladium-catalyzed cross-coupling reactions using serine-derived organozinc reagents or other organometallic intermediates with substituted pyridyl halides.

- Key Features:

- Use of palladium catalysts for selective C-N bond formation.

- Preparation of enantiomerically pure pyridyl amino acids as intermediates.

- Use of protective groups like fluorenylmethoxycarbonyl (Fmoc) to control reactivity.

- Anhydrous conditions and inert atmosphere to prevent side reactions.

This approach is more complex and typically used when chiral purity or specific substitution patterns are required. It involves multiple steps of protection, coupling, and deprotection, often followed by chromatographic purification.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection of 5-Bromo-2-aminopyridine | 2-amino-5-bromopyridine | Sodium bis(trimethylsilyl)amide, Boc2O, THF, 0 °C to RT | ~85 | Mild conditions, straightforward, selective protection |

| Sulfonamide Potassium Salt Route | Sulfonyl chloride + amine | Potassium tert-butylate, DMSO, methanol, 25-100 °C | Good to excellent | Scalable, high purity, multi-step nucleophilic substitutions |

| Pd-Catalyzed Cross-Coupling | Pyridyl halides + organozinc | Pd catalyst, Fmoc protection, anhydrous, inert atmosphere | Variable | Suitable for chiral or complex derivatives |

Research Findings and Practical Considerations

- The Boc-protection method is widely used for its simplicity and high yield, making it suitable for laboratory-scale synthesis.

- Sulfonamide potassium salt methodology offers versatility in modifying the pyridinyl ring and introducing tert-butyl groups under mild conditions, which is advantageous for scale-up and industrial applications.

- Palladium-catalyzed cross-coupling is more specialized, suited for complex molecules requiring stereochemical control.

- Purification techniques such as trituration, crystallization, and drying under high vacuum are critical to obtaining high-purity this compound.

- Reaction monitoring by LC-MS and NMR spectroscopy ensures product identity and purity, with characteristic signals confirming substitution patterns.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and a suitable solvent.

Oxidation Reactions: The compound can also undergo oxidation reactions, where the pyridine ring or the tert-butylamine group is oxidized to form corresponding oxides or imines. Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Base (e.g., sodium hydride), solvent (e.g., DMF, THF)

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

Major Products Formed:

Substitution Products: Various

Biological Activity

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃BrN₂

- Molecular Weight : 229.12 g/mol

- CAS Number : 1220034-41-2

- MDL Number : MFCD13562437

The compound features a bromine atom at the 5th carbon of the pyridine ring and a tert-butylamine group attached to the nitrogen atom. Its unique structure contributes to its reactivity and potential biological effects.

Synthesis

The synthesis of this compound typically involves two main steps:

- Formation of the Pyridine Ring : The bromination of 2-pyridine derivatives.

- Amine Substitution : Reaction with tert-butylamine to yield the final product.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. A study demonstrated its ability to inhibit PI3Kα kinase, a key enzyme involved in cancer cell proliferation and survival. The compound showed an IC₅₀ value of approximately 1.08 μM, indicating potent inhibitory effects on this pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example, variations in the alkyl substituents on the nitrogen atom or alterations in the bromine position on the pyridine ring can significantly impact its potency and selectivity against various cancer cell lines .

| Compound Variation | IC₅₀ (μM) | Biological Activity |

|---|---|---|

| This compound | 1.08 | PI3Kα inhibition |

| N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine | 2.69 | Reduced activity |

| N-(5-Bromo-4-methyl-2-pyridinyl)-N-(tert-butyl)amine | 3.74 | Further reduced activity |

Case Studies

- Anticancer Studies : In vitro studies have shown that this compound effectively reduces tumor cell viability in various cancer models, including breast and lung cancer cells . The compound's mechanism appears to involve the disruption of key signaling pathways associated with cell growth and survival.

- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that modifications to the tert-butyl group can enhance bioavailability and reduce toxicity, making it a candidate for further development in cancer therapeutics .

- Comparative Analysis : A comparative study with structurally related compounds showed that this compound outperformed several analogs in terms of selectivity and potency against specific cancer types, highlighting its potential as a lead compound for drug development .

Scientific Research Applications

Drug Development

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine has been identified as a promising scaffold in the development of pharmaceutical agents. Its structural characteristics allow it to interact effectively with biological targets, making it suitable for the design of new drugs aimed at various diseases. For instance, compounds derived from this structure have been explored for their potential as antagonists for specific receptors, including endothelin receptors, which are implicated in cardiovascular diseases .

Anticancer Research

Research indicates that derivatives of this compound may exhibit anticancer properties. The bromine substitution on the pyridine ring can enhance the compound's biological activity by improving its binding affinity to cancer cell targets. Studies have shown that similar compounds can inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and survival .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The presence of the bromine atom and the tertiary amine group contributes to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for developing new antibiotics .

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecular architectures. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, allows chemists to create diverse derivatives with tailored properties for specific applications .

Synthesis of Pyridine Derivatives

This compound is particularly valuable in synthesizing other pyridine derivatives that are crucial in pharmaceuticals and agrochemicals. By modifying the bromine or tert-butyl groups, researchers can develop new compounds with enhanced efficacy or reduced side effects .

Case Study 1: Synthesis and Biological Evaluation

A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives based on this compound and evaluated their biological activities against cancer cell lines. The findings indicated that certain modifications increased cytotoxicity significantly compared to the parent compound .

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial screening, derivatives of this compound were tested against multiple bacterial strains. Results demonstrated that some derivatives exhibited potent activity against resistant strains, highlighting their potential as lead compounds for antibiotic development .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Key structural analogs differ in substituents on the pyridine ring and the amine group:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Differences |

|---|---|---|---|---|

| N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine | C₁₀H₁₅BrN₂ | 243.15 | 1220018-82-5 | Methyl group at pyridine 3-position |

| N-(5-Bromo-2-pyridinyl)-N-(2-methoxyethyl)amine | C₈H₁₁BrN₂O | 231.10 | 1005010-02-5 | Tert-butyl replaced with 2-methoxyethyl |

| N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-methoxyethyl)amine | C₉H₁₃BrN₂O | 245.13 | 1220028-45-4 | Methyl at pyridine 3-position + methoxyethylamine |

- Methoxyethyl Groups: Introduce polarity, enhancing solubility in polar solvents compared to the hydrophobic tert-butyl group .

Electronic and Steric Effects

- Bromine at 5-Position : Acts as an electron-withdrawing group, directing electrophilic substitutions to the 3-position of the pyridine ring. This is critical in Suzuki-Miyaura coupling reactions, where boronate esters (e.g., ) are intermediates .

- tert-Butylamine : Provides steric bulk, limiting access to the nitrogen lone pair and reducing nucleophilicity. This contrasts with smaller amines (e.g., dimethylamine in 5-Bromo-N-methylpyrimidin-2-amine, ), which exhibit higher reactivity .

Physical and Chemical Properties

Physicochemical Data

| Property | N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine | N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine |

|---|---|---|

| Boiling Point | Not reported | Not reported |

| Density | ~1.3 g/cm³ (estimated) | ~1.35 g/cm³ (estimated) |

| Solubility | Low in water; soluble in DCM, THF | Similar, but lower due to methyl group |

- Comparative Notes: The tert-butyl group reduces water solubility compared to methoxyethyl analogs (e.g., Catalog 053001) . Bromine’s electronegativity increases melting points relative to non-halogenated analogs .

Q & A

Q. What are the common synthetic routes for N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine, and how can reaction conditions be optimized?

Methodological Answer:

- Suzuki Coupling : Start with 2-bromo-5-phenylpyridine and aryl boronic acids. Use Pd catalysts (e.g., Pd(PPh₃)₄) in toluene/ethanol with Na₂CO₃ as a base at 80–100°C .

- Lithiation and Functionalization : Treat 5-bromo-2-pyridinyl derivatives with butyllithium at -78°C, followed by reaction with tert-butyl nitroso compounds to introduce the tert-butylamine group .

- Optimization : Adjust catalyst loading (0.5–5 mol%), solvent polarity (THF vs. toluene), and temperature (-78°C to reflux). Monitor via TLC/GC-MS.

Q. What spectroscopic methods are essential for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify pyridine protons (δ 7.5–8.5 ppm) and tert-butyl protons (δ 1.2–1.4 ppm). Use DEPT-135 to distinguish CH₃ groups .

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., C₁₀H₁₄BrN₃: calc. 256.03, observed 256.05) .

- X-ray Crystallography : Resolve steric effects and bond angles (e.g., C–N bond lengths ~1.35 Å) .

Q. What purification techniques are recommended for isolating this compound with high purity?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient). Monitor fractions via UV (254 nm).

- Recrystallization : Dissolve in hot ethanol, cool slowly to 4°C for crystal formation .

- HPLC : For trace impurities, employ reverse-phase C18 columns with acetonitrile/water (70:30) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Cross-Validation : Combine NMR (¹H, ¹³C, COSY) with IR (C–N stretch ~1250 cm⁻¹) and X-ray data .

- Dynamic Effects : Account for rotational barriers in tert-butyl groups using variable-temperature NMR (-40°C to 25°C) .

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., dehalogenated species) from incomplete reactions .

Q. What strategies enhance the biological activity of this compound through pyridine ring functionalization?

Methodological Answer:

- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position using HNO₃/H₂SO₄ .

- Cross-Coupling : Attach aryl groups (e.g., quinoline) via Buchwald-Hartwig amination with Pd₂(dba)₃/Xantphos .

- Bioisosteres : Replace bromine with CF₃ using Cu-mediated trifluoromethylation .

Q. How do steric effects from the tert-butyl group influence coordination chemistry with transition metals?

Methodological Answer:

- Ligand Design : The tert-butyl group creates steric hindrance, reducing metal-ligand binding constants (e.g., log K for Co²⁺ drops from 4.2 to 3.5) .

- Crystal Field Effects : Use UV-Vis spectroscopy to observe shifts in d-d transitions (e.g., λmax for Ni²⁺ complexes shifts from 650 nm to 620 nm) .

- DFT Calculations : Model bond angles (e.g., N–M–N ~90°) and predict stability of octahedral vs. tetrahedral geometries .

Q. What mechanistic insights explain unexpected byproducts in nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (DMF) favor SNAr pathways, while protic solvents (MeOH) promote elimination (e.g., HBr release) .

- Leaving Group Stability : Compare Br⁻ vs. Cl⁻ substitution using Hammett plots (σ⁺ values: Br = 0.11, Cl = 0.23) .

- Trapping Intermediates : Use ESI-MS to detect nitroso intermediates in tert-butylamine synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.